molecular formula C15H18N4O B7583721 (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1H-pyrazol-5-yl)methanone

(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1H-pyrazol-5-yl)methanone

Cat. No.: B7583721
M. Wt: 270.33 g/mol
InChI Key: JLTFMNJWBNYECM-UHFFFAOYSA-N
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Description

(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1H-pyrazol-5-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1H-pyrazol-5-yl)methanone is not fully understood. However, it has been reported to act as a positive allosteric modulator of the GABA-A receptor, which is a key neurotransmitter receptor involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anticonvulsant, anxiolytic, and sedative effects in animal models. It has also been reported to have neuroprotective effects in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1H-pyrazol-5-yl)methanone is its potential use as a tool compound for studying the GABA-A receptor. However, its limitations include its low solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1H-pyrazol-5-yl)methanone. These include further studies on its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its potential use in the treatment of neurodegenerative diseases. Additionally, it could be studied for its potential use in combination therapies with other drugs targeting the GABA-A receptor.
In conclusion, this compound is a chemical compound that has shown potential applications in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs for the treatment of various neurological disorders.

Synthesis Methods

The synthesis of (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1H-pyrazol-5-yl)methanone has been reported in the literature. One of the methods involves the condensation of 1,3-dimethyl-5-amino-2H-1,4-benzodiazepin-4-one and 1H-pyrazole-5-carboxaldehyde in the presence of a base such as potassium carbonate.

Scientific Research Applications

(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1H-pyrazol-5-yl)methanone has shown potential applications in the field of medicinal chemistry. It has been reported to exhibit anticonvulsant, anxiolytic, and sedative properties in animal models. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1H-pyrazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-11-9-18(2)14-6-4-3-5-12(14)10-19(11)15(20)13-7-8-16-17-13/h3-8,11H,9-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTFMNJWBNYECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C2CN1C(=O)C3=CC=NN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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